

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-5-phenylthiazole

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Compound of Interest

Compound Name: 2-Bromo-5-phenylthiazole

Cat. No.: B144467

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Introduction

The thiazole moiety is a prominent scaffold in medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic properties.[1][2]

Functionalization of the thiazole ring is a key strategy in the development of novel therapeutic agents and advanced materials.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, offering high efficiency and broad functional group tolerance.[3] This application note provides a detailed protocol for the Suzuki coupling of **2-Bromo-5-phenylthiazole** with various arylboronic acids, a transformation of significant interest for the synthesis of 2,5-diarylthiazole derivatives. These products are precursors to compounds with potential applications in oncology, as well as inflammatory and infectious diseases.

General Reaction Scheme

The palladium-catalyzed Suzuki-Miyaura coupling reaction facilitates the formation of a new carbon-carbon bond between **2-Bromo-5-phenylthiazole** and an arylboronic acid. This reaction requires a palladium catalyst, a base, and a suitable solvent system to proceed efficiently.

Reaction: **2-Bromo-5-phenylthiazole** + Arylboronic Acid $\xrightarrow{\text{(Pd catalyst, Base)}}$ 2-Aryl-5-phenylthiazole

Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids and desired outcomes.

Materials:

- **2-Bromo-5-phenylthiazole**
- Arylboronic acid (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}_2(\text{dba})_3/\text{ligand}$, 1-5 mol%)
- Base (e.g., K_2CO_3 , K_3PO_4 , Cs_2CO_3 , 2-3 equivalents)
- Anhydrous solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, DMF)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware (Schlenk flask or microwave vial)
- Magnetic stirrer and heating apparatus
- Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a flame-dried Schlenk flask or microwave vial, add **2-Bromo-5-phenylthiazole** (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 mmol, 5 mol%), and the base (e.g., K_2CO_3 , 2.0 mmol).
- **Inert Atmosphere:** Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

- **Solvent Addition:** Add the degassed anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL) via syringe.
- **Reaction Execution:** Stir the reaction mixture at a temperature between 80-120 °C. The optimal temperature and reaction time (typically 2-24 hours) should be determined by monitoring the reaction progress.
- **Monitoring:** Track the consumption of the starting material and the formation of the product using TLC or LC-MS.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-aryl-5-phenylthiazole.

Data Presentation

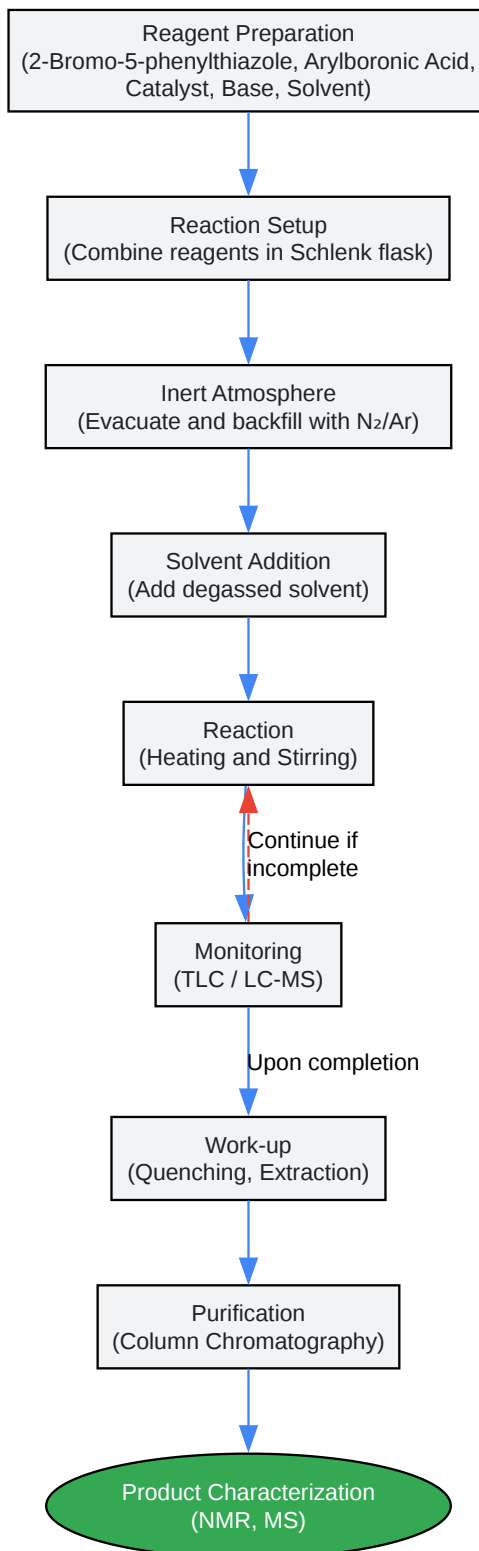
The following table summarizes representative quantitative data for Suzuki coupling reactions of 2-bromo-heterocycles with various arylboronic acids. These conditions can serve as a starting point for the optimization of the reaction with **2-Bromo-5-phenylthiazole**.

Entry	Arylb onic Acid	Cataly st (mol%)	Ligand (mol%)	Base (equiv.)	Solven t	Temp. (°C)	Time (h)	Yield (%)
1	Phenylb ronic acid	Pd(PPh ₃) ₄ (5)	-	K ₂ CO ₃ (2)	1,4- Dioxan e/H ₂ O	100	12	85-95
2	4- Methox yphenyl boronic acid	Pd ₂ (dba)) ₃ (2)	SPhos (4)	K ₃ PO ₄ (2)	Toluene	110	18	80-90
3	3- Chlorop henylbo ronic acid	Pd(OAc)) ₂ (3)	XPhos (6)	CS ₂ CO ₃ (2.5)	DMF	120	24	70-80
4	4- (Trifluor omethyl)phenyl boronic acid	Pd(dppf)) ₂ Cl ₂ (3)	-	K ₂ CO ₃ (3)	1,4- Dioxan e/H ₂ O	90	16	75-85

Note: Yields are based on similar reactions and will require optimization for the specific substrate.[\[3\]](#)

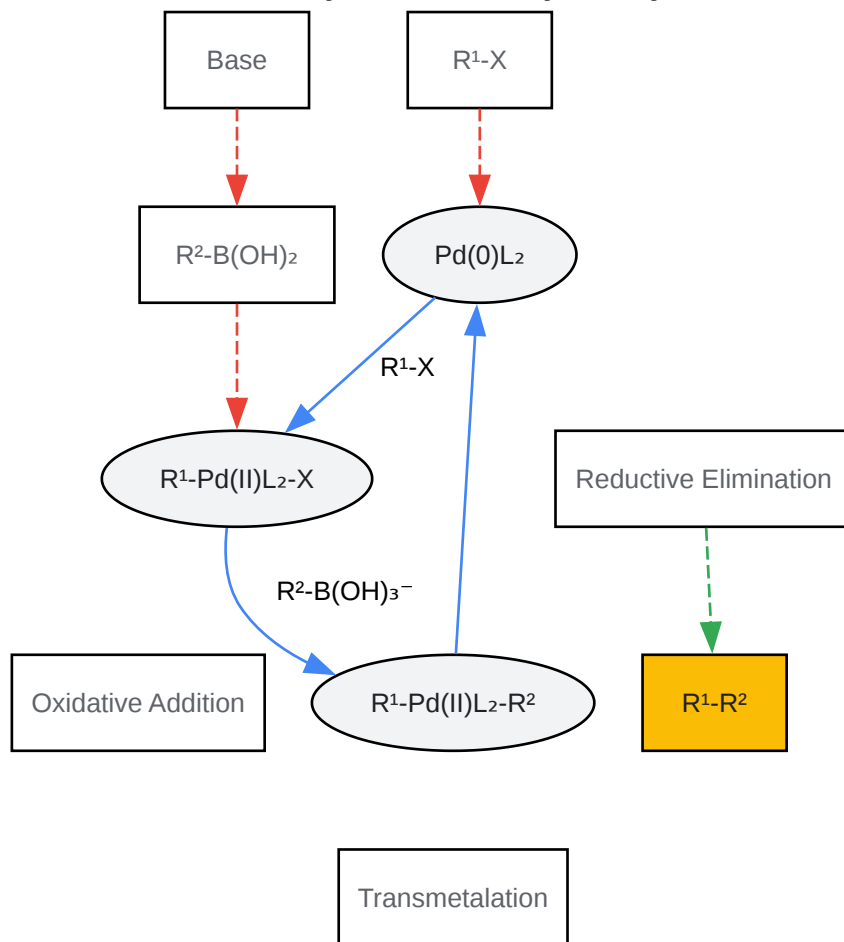
Mandatory Visualizations

Experimental Workflow for Suzuki Coupling

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Caption: A step-by-step workflow for the Suzuki coupling of **2-Bromo-5-phenylthiazole**.

Suzuki-Miyaura Catalytic Cycle



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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